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(1S,3R)-Rsl3

Ferroptosis GPX4 inhibition Stereochemistry

Racemic or incorrect stereoisomers of RSL3 produce artifactual data due to 1300-fold potency loss and off-target polypharmacology. This (1S,3R) enantiomer is the validated GPX4 allosteric inhibitor. - **Potency:** EC50 = 0.01 µM (HRASV12 cells); 200-fold selectivity over wild-type - **Mechanism:** Covalent GPX4 inhibition → ferroptosis induction; also TrxR1 (IC50 = 7.9 µM) - **Quality:** Single enantiomer, HPLC-validated - **Supply:** Packaged under inert gas, shipped on dry ice

Molecular Formula C23H21ClN2O5
Molecular Weight 440.9 g/mol
Cat. No. B10754664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3R)-Rsl3
Molecular FormulaC23H21ClN2O5
Molecular Weight440.9 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24
InChIInChI=1S/C23H21ClN2O5/c1-30-22(28)14-9-7-13(8-10-14)21-20-16(15-5-3-4-6-17(15)25-20)11-18(23(29)31-2)26(21)19(27)12-24/h3-10,18,21,25H,11-12H2,1-2H3/t18-,21+/m1/s1
InChIKeyTXJZRSRTYPUYRW-NQIIRXRSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S,3R)-RSL3 GPX4 Inhibitor Procurement Guide


(1S,3R)-Rsl3 is a chiral small molecule that acts as a glutathione peroxidase 4 (GPX4) inhibitor and ferroptosis inducer . Its stereochemistry is critical: the (1S,3R) enantiomer is the active species, while other stereoisomers exhibit significantly reduced activity [1]. The compound binds covalently to an allosteric site on GPX4, leading to inhibition of enzymatic activity and subsequent degradation of the protein [2]. This allosteric mechanism distinguishes (1S,3R)-Rsl3 from direct active-site inhibitors and contributes to its unique cellular potency profile [2].

Stereochemical Control Enantiomer-specific GPX4 inhibition study fit; (1S,3R) stereochemistry required for pathway-response context.
Ferroptosis Pathway Allosteric GPX4 probe supporting ferroptosis induction research and cell-death mechanism studies.
Cell-Model Endpoint Reported enantiomeric assay-response context for oncogenic RAS and multiple myeloma cell-model evaluation.

(1S,3R)-RSL3 Stereochemistry & Purity Requirements


Generic substitution of (1S,3R)-Rsl3 with racemic mixtures or alternative stereoisomers is scientifically unsound and will invalidate experimental results. The (1R,3S) enantiomer, for instance, is approximately 1300-fold less potent than the (1S,3R) enantiomer in cellular assays [1]. Furthermore, the diastereomer (1R,3R)-RSL3 exhibits equipotent activity to the active enantiomer in some cancer cell lines despite lacking GPX4 inhibitory activity, indicating a distinct and potentially confounding polypharmacology [2]. Additionally, recent evidence challenges the canonical view that RSL3 acts solely as a direct GPX4 inhibitor, revealing that it also inhibits thioredoxin reductase 1 (TrxR1) with an IC50 of 7.9 µM [3]. These findings underscore the necessity of using precisely defined, stereochemically pure (1S,3R)-Rsl3 to ensure reproducible and interpretable results.

Required (1S,3R)-RSL3
Risk If Substituted Racemic or (1R,3S) enantiomer may shift assay-response context significantly; enantiomer-attribution review required.
Required Stereochemically pure (1S,3R)
Risk If Substituted (1R,3R) diastereomer exhibits equipotent cytotoxicity in some cell lines without GPX4 inhibition; polypharmacology context may differ.
Required GPX4 allosteric inhibitor
Risk If Substituted Direct active-site GPX4 inhibitors (e.g., ML162, ML210) may not reproduce allosteric degradation pathway; reported TrxR1 co-inhibition (IC50 context) may alter interpretation. Mechanism context: class-level inference

(1S,3R)-RSL3 Evidence-Based Comparator Analysis


Enantiomeric Purity and Potency

The (1S,3R) enantiomer of RSL3 is the active species required for potent GPX4 inhibition and ferroptosis induction. Direct comparison reveals a massive disparity in cellular activity: the (1S,3R) enantiomer induces cell death in HT22 wild-type cells with an EC50 of 0.004 µM, whereas the (1R,3S) enantiomer is dramatically less potent, exhibiting an EC50 of 5.2 µM in the same assay [1].

Enantiomeric Potency
Head-to-head
1300-fold potency difference (1S,3R) EC50 0.004 µM vs. (1R,3S) EC50 5.2 µM HT22 wild-type cells, 16 h treatment
Supports enantiomer-specific assay-response context
Data to verify: stereochemical attribution review recommended
Ferroptosis GPX4 inhibition Stereochemistry

Oncogenic RAS Selectivity

A key differentiating feature of (1S,3R)-RSL3 is its preferential cytotoxicity toward cells harboring oncogenic RAS mutations. In BJeLR cells engineered to express HRASV12, the EC50 for ferroptosis induction is 0.01 µM. In contrast, isogenic BJeH cells expressing wild-type RAS require a 200-fold higher concentration (EC50 = 2 µM) to achieve the same effect .

RAS Selectivity
Head-to-head
200-fold selectivity window HRASV12 EC50 0.01 µM vs. wild-type RAS EC50 2 µM BJeLR / BJeH human fibroblast cell lines
Supports RAS-mutant model-response context
Source review: reported selectivity requires independent confirmation
Oncology RAS mutation Synthetic lethality

Liposomal Formulation Potency Boost

While the poor pharmacokinetic properties of free (1S,3R)-RSL3 limit its in vivo utility, encapsulation in polyunsaturated fatty acid (PUFA)-rich liposomes dramatically improves its potency. In multiple myeloma cell lines, liposomal RSL3 formulations achieved IC50 values 7.1-fold to 14.5-fold lower than those of free RSL3, shifting the effective concentration range from micromolar to nanomolar [1].

Liposomal Potency
Head-to-head
7.1- to 14.5-fold IC50 reduction Free RSL3 (µM range) vs. PUFA-liposome encapsulated Multiple myeloma cell lines, in vitro
Supports formulation-exposure review
Formulation context: exposure-model interpretation required
Drug delivery Nanoparticle formulation Multiple myeloma

Allosteric GPX4 Inhibition Mechanism

(1S,3R)-RSL3 inhibits GPX4 through covalent binding to an allosteric site, a mechanism distinct from direct active-site inhibitors. This allosteric binding induces a conformational change that not only inhibits enzymatic activity but also triggers cellular degradation of the GPX4 protein [1]. In contrast, compounds like ML162 and ML210 are reported to inhibit GPX4 via different mechanisms, and some recent studies even question whether RSL3 directly inhibits recombinant GPX4 at all, suggesting instead that it primarily targets thioredoxin reductase 1 (TrxR1) with an IC50 of 7.9 µM [2].

Allosteric Mechanism
Class-level
Covalent allosteric binding induces GPX4 degradation Distinct from direct active-site inhibitors (ML162, ML210) Reported TrxR1 co-inhibition IC50 7.9 µM
Supports pathway-response interpretation
Context-dependent: mechanism evidence is class-level inference
Allosteric inhibition Mechanism of action Protein degradation

(1S,3R)-RSL3 Key Research Applications


RAS-Mutant Cancer Research

Utilize the 200-fold selectivity of (1S,3R)-RSL3 for HRASV12-expressing cells (EC50 = 0.01 µM) over wild-type RAS cells (EC50 = 2 µM) to investigate synthetic lethality in RAS-driven tumor models . This application is particularly relevant for pancreatic, colorectal, and lung cancer studies where RAS mutations are prevalent.

Stereochemical Control in GPX4 Studies

Employ (1S,3R)-RSL3 alongside its inactive enantiomer (1R,3S)-RSL3 (EC50 = 5.2 µM) as a powerful control pair to validate that observed biological effects are specifically due to GPX4 inhibition rather than off-target activity [1]. The 1300-fold potency difference provides unambiguous signal-to-noise separation.

Nanoparticle Formulation for In Vivo Ferroptosis

Leverage the established 7.1- to 14.5-fold potency enhancement observed with PUFA-liposomal encapsulation of (1S,3R)-RSL3 to design improved delivery systems for in vivo efficacy studies [2]. This approach mitigates the compound's poor intrinsic pharmacokinetic properties and enables meaningful tumor growth inhibition experiments.

Allosteric GPX4 Mechanistic Probe

Deploy (1S,3R)-RSL3 as a tool compound to study allosteric regulation of GPX4 and its subsequent degradation pathways [3]. Unlike direct active-site inhibitors, RSL3 binding induces a conformational change that can be exploited to dissect the structural dynamics of GPX4 under varying cellular redox conditions.

Application
Selection Property
Validation Focus
RAS-mutant cell-model studies
Enantiomer-specific assay response
RAS-mutant model-response endpoint review
GPX4 pathway stereochemical control
Enantiomer-pair comparison validation
GPX4 pathway-response specificity
Nanoparticle formulation exposure studies
Formulation-dependent exposure context
Exposure-model review
Allosteric GPX4 mechanism studies
Pathway-response interpretation
GPX4 conformational dynamics review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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